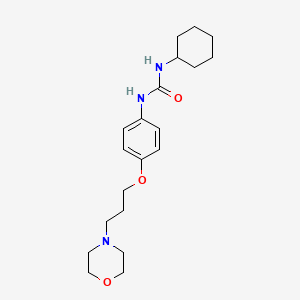
1-Cyclohexyl-3-(4-(3-morpholinopropoxy)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-3-[4-(3-morpholin-4-yl-propoxy)phenyl]urea is a synthetic organic compound with the molecular formula C20H31N3O3 and a molecular weight of 361.48 g/mol . This compound is characterized by the presence of a cyclohexyl group, a morpholine ring, and a phenylurea moiety, making it a versatile molecule in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-3-[4-(3-morpholin-4-yl-propoxy)phenyl]urea typically involves the reaction of cyclohexyl isocyanate with 4-(3-morpholin-4-yl-propoxy)aniline . The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C . The reaction mixture is then stirred for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-cyclohexyl-3-[4-(3-morpholin-4-yl-propoxy)phenyl]urea may involve continuous flow processes to enhance efficiency and yield . The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-[4-(3-morpholin-4-yl-propoxy)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives . Substitution reactions can result in a wide range of functionalized products .
Scientific Research Applications
1-Cyclohexyl-3-[4-(3-morpholin-4-yl-propoxy)phenyl]urea has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-cyclohexyl-3-[4-(3-morpholin-4-yl-propoxy)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexyl-3-[4-(3-piperidin-4-yl-propoxy)phenyl]urea: Similar structure but contains a piperidine ring instead of a morpholine ring.
1-Cyclohexyl-3-[4-(3-pyrrolidin-4-yl-propoxy)phenyl]urea: Contains a pyrrolidine ring instead of a morpholine ring.
Uniqueness
1-Cyclohexyl-3-[4-(3-morpholin-4-yl-propoxy)phenyl]urea is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties . This structural feature can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C20H31N3O3 |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
1-cyclohexyl-3-[4-(3-morpholin-4-ylpropoxy)phenyl]urea |
InChI |
InChI=1S/C20H31N3O3/c24-20(21-17-5-2-1-3-6-17)22-18-7-9-19(10-8-18)26-14-4-11-23-12-15-25-16-13-23/h7-10,17H,1-6,11-16H2,(H2,21,22,24) |
InChI Key |
NRPGYHVVWXOCRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OCCCN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


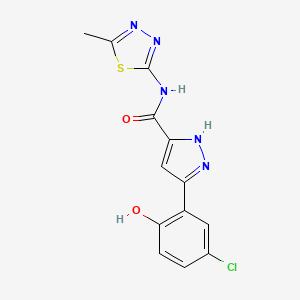


![1-(difluoromethyl)-N-[(3-methoxyphenyl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12222302.png)
![isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B12222309.png)
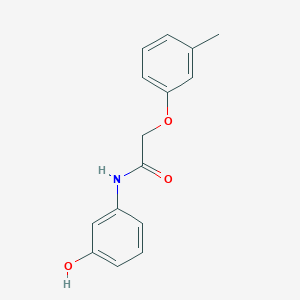
![Ethyl {2,2,2-trichloro-1-[(6-methylpyrimidin-4-yl)sulfanyl]ethyl}carbamate](/img/structure/B12222315.png)
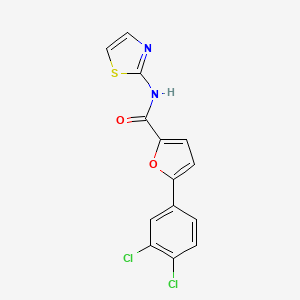
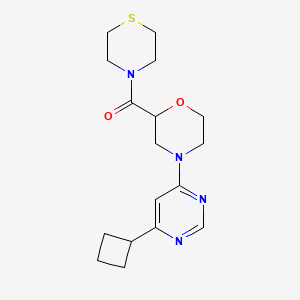
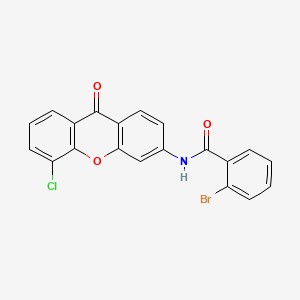
![5-[(3,4-dimethylphenyl)amino]-7-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B12222338.png)
![3-methoxy-N-[2-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzamide](/img/structure/B12222345.png)
![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbothioamide](/img/structure/B12222348.png)
![1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-(oxolan-3-yl)-1,4-diazepane](/img/structure/B12222351.png)
